molecular formula C17H12N8S B12608185 Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-44-8

Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-

Cat. No.: B12608185
CAS No.: 651316-44-8
M. Wt: 360.4 g/mol
InChI Key: WAEZKEFEINMONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring This specific compound is characterized by the presence of azido groups at positions 2 and 4, a methylthio group at position 6, and a phenyl group at position 5

Preparation Methods

The synthesis of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylthio-4-pyrimidinone from commercially available 2-thiouracil. This intermediate is then subjected to azidation reactions to introduce the azido groups at positions 2 and 4. The phenyl group at position 5 can be introduced through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like chloroform and reagents such as methyl iodide and sodium azide .

Chemical Reactions Analysis

Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, forming triazoles in the presence of alkynes through a click chemistry approach.

    Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions using palladium catalysts.

Scientific Research Applications

Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation, where the compound can be used to label biomolecules selectively. The azido groups react with alkynes to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .

Comparison with Similar Compounds

Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- can be compared with other pyrimidine derivatives such as:

The unique combination of azido, methylthio, and phenyl groups in Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

651316-44-8

Molecular Formula

C17H12N8S

Molecular Weight

360.4 g/mol

IUPAC Name

2,4-diazido-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine

InChI

InChI=1S/C17H12N8S/c1-26-13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(22-24-18)21-17(20-15)23-25-19/h2-10H,1H3

InChI Key

WAEZKEFEINMONS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.